REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH:7]=[CH:8][C:9]([Cl:15])=[N:10]2.C1COCC1.[H-].[H-].[H-].[H-].[Li+].[Al+3].C(OCC)(=O)C>CCOCC>[Cl:15][C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[CH:12][CH:13]=[CH:14][C:5]=2[CH2:4][CH2:3][OH:2])[N:10]=1 |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
COC(CC1=C2C=CC(=NC2=CC=C1)Cl)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumed
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1 mL of 1M aqueous potassium sodium tartrate solution
|
Type
|
CUSTOM
|
Details
|
The product was partitioned between ethyl acetate and 10 ml brine
|
Type
|
EXTRACTION
|
Details
|
the product extracted with three 25 mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 25 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=CC(=C2C=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.37 mmol | |
AMOUNT: MASS | 0.29 g | |
YIELD: PERCENTYIELD | 99.9% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |